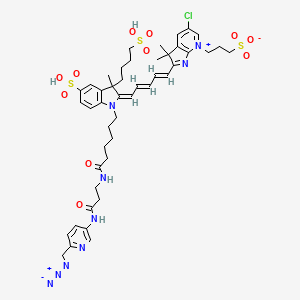
APDye 680 Picolyl Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 680 Picolyl Azide is an advanced fluorescent probe that incorporates a copper-chelating motif. This compound is designed to enhance the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, making it faster and more biocompatible . It is spectrally similar to other well-known dyes such as Alexa Fluor® 680 and IRDye® 680RD .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of APDye 680 Picolyl Azide involves the incorporation of a copper-chelating motif to increase the effective concentration of Cu(I) at the reaction site . This is achieved through a series of chemical reactions that introduce the azide functional group into the dye molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of fluorescent dyes. This includes large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .
Analyse Des Réactions Chimiques
Types of Reactions
APDye 680 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is a form of click chemistry, which is highly efficient and specific.
Common Reagents and Conditions
The CuAAC reaction involving this compound typically requires a copper(I) catalyst, an alkyne, and a suitable solvent such as water, DMSO, or DMF . The reaction conditions are mild, often carried out at room temperature, making it suitable for biological applications.
Major Products
The major product of the CuAAC reaction with this compound is a triazole-linked fluorescent conjugate. This product is highly stable and retains the fluorescent properties of the original dye .
Applications De Recherche Scientifique
APDye 680 Picolyl Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in bioorthogonal labeling to study biomolecular interactions and dynamics in living cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of APDye 680 Picolyl Azide involves the chelation of copper(I) ions, which facilitates the CuAAC reaction . The copper-chelating motif increases the local concentration of Cu(I) at the reaction site, enhancing the reaction rate and efficiency. This results in the rapid formation of stable triazole-linked products .
Comparaison Avec Des Composés Similaires
APDye 680 Picolyl Azide is unique due to its copper-chelating motif, which significantly boosts the efficiency of the CuAAC reaction . Similar compounds include:
Alexa Fluor® 680: A widely used fluorescent dye with similar spectral properties.
IRDye® 680RD: Another near-infrared dye used in imaging applications.
CF™ 680 Dye: Known for its high fluorescence intensity and stability.
This compound stands out due to its enhanced reaction efficiency and biocompatibility, making it a superior choice for various applications .
Propriétés
Formule moléculaire |
C45H56ClN9O11S3 |
|---|---|
Poids moléculaire |
1030.6 g/mol |
Nom IUPAC |
3-[2-[(1E,3E,5E)-5-[1-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-5-chloro-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C45H56ClN9O11S3/c1-44(2)37-27-32(46)31-54(23-12-26-68(61,62)63)43(37)52-39(44)13-6-4-7-14-40-45(3,21-9-11-25-67(58,59)60)36-28-35(69(64,65)66)18-19-38(36)55(40)24-10-5-8-15-41(56)48-22-20-42(57)51-34-17-16-33(49-29-34)30-50-53-47/h4,6-7,13-14,16-19,27-29,31H,5,8-12,15,20-26,30H2,1-3H3,(H4-,48,51,56,57,58,59,60,61,62,63,64,65,66) |
Clé InChI |
MGEIRMUAWVFAHJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
SMILES canonique |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








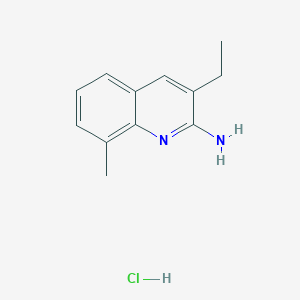
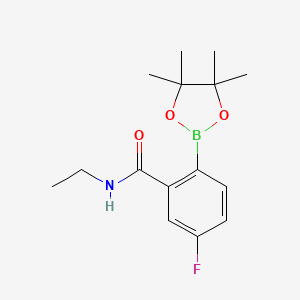
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
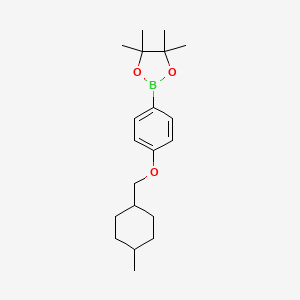
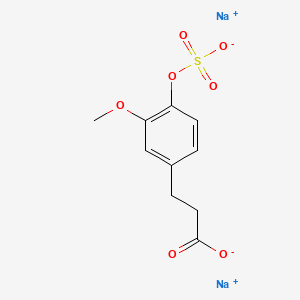
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
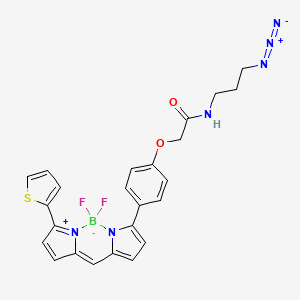
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)
